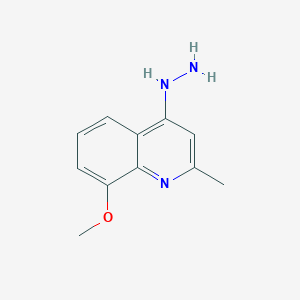

4-Hydrazino-8-methoxy-2-methylquinoline

Übersicht

Beschreibung

4-Hydrazino-8-methoxy-2-methylquinoline, also known as HM-1, is a chemical compound that has gained significant interest in the scientific community. It has the linear formula C11H13O1N3 .

Molecular Structure Analysis

The molecular structure of 4-Hydrazino-8-methoxy-2-methylquinoline can be represented by the SMILES stringNNC1=CC(C)=NC2=C(OC)C=CC=C12 . The InChI representation is 1S/C11H13N3O/c1-7-6-9(14-12)8-4-3-5-10(15-2)11(8)13-7/h3-6H,12H2,1-2H3,(H,13,14) . Physical And Chemical Properties Analysis

4-Hydrazino-8-methoxy-2-methylquinoline is a solid substance . Its molecular weight is 203.24 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

- 4-Hydrazino-8-methoxy-2-methylquinolines are synthesized from corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. These compounds have been used to create various derivatives such as 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines, showcasing their synthetic utility (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Reaction with Trifluoromethyl-β-diketones

- When 4-hydrazinoquinolines react with trifluoromethyl-β-diketones, they produce various pyrazole derivatives. The specific products depend on the substitution of the diketone. This process highlights the chemical versatility and reactivity of 4-hydrazinoquinolines (Singh, Kapoor, Kumar, & Threadgill, 1997).

Nucleophilic Reactions

- Nucleophilic substitution reactions of 4-hydrazinoquinolines lead to the formation of various 4-substituted 2-quinolinones and quinolinethiones. These reactions are significant for synthesizing new compounds with potential applications in various fields (Ismail, Abass, & Hassan, 2000).

Anticonvulsant and Analgesic Agents

- Derivatives of 4-hydrazinoquinoline have been synthesized and tested for their anticonvulsant and analgesic properties. This suggests potential therapeutic applications for these compounds (Lata, Satsangi, Srivastava, & Bhargava, 1982).

Organometallic Complexes

- 4-Hydrazino-8-methoxy-2-methylquinoline can form organorhodium(III) complexes. These complexes have been characterized spectroscopically, indicating potential applications in coordination chemistry and catalysis (Nonoyama, 1974).

Antimicrobial Activity

- Some derivatives of 4-hydrazinoquinoline have shown antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Meyer, Lemcke, Geffken, & Kaulfers, 2001).

Antileishmanial Activity

- Certain derivatives of 4-hydrazinoquinoline, known as lepidines, have demonstrated significant antileishmanial activity in a hamster-Leishmania donovani model. This underscores their potential as effective agents in the treatment of leishmaniasis (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).

Structural and Mechanistic Studies

- The reaction of 4-hydrazinoquinolines with other compounds, such as acetylacetone, leads to various pyrazoles and diazepines, providing insights into the structure and reaction mechanisms of these compounds (Ahluwalia, Kaila, & Singh, 1986).

Antimicrobial Potentials of Analogues

- Studies on the antimicrobial activities of 4-methylquinoline analogues have suggested their potential as natural preservatives against foodborne bacteria. This highlights the broader applications of 4-hydrazinoquinoline derivatives in food safety and preservation (Kim, Lee, Yang, & Lee, 2014).

Novel Derivatives and Biological Activity

- The creation of novel 4-pyrazolylquinolinone derivatives from 4-hydrazinoquinolines has been explored, indicating their potential biological significance and application in developing new pharmacological agents (Abass, 2000).

Safety And Hazards

This compound is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P332+P313 (if skin irritation occurs: get medical advice/attention), P337+P313 (if eye irritation persists: get medical advice/attention), and P362+P364 (take off contaminated clothing and wash it before reuse) .

Eigenschaften

IUPAC Name |

(8-methoxy-2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-6-9(14-12)8-4-3-5-10(15-2)11(8)13-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLZQVKMAWUFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332719 | |

| Record name | 4-Hydrazino-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-8-methoxy-2-methylquinoline | |

CAS RN |

49612-19-3 | |

| Record name | 4-Hydrazino-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)